[(4-Chloro-3-methylphenyl)methyl](propan-2-YL)amine
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Overview
Description
(4-Chloro-3-methylphenyl)methylamine is an organic compound that belongs to the class of amines It features a 4-chloro-3-methylphenyl group attached to a propan-2-ylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-methylphenyl)methylamine typically involves the reaction of 4-chloro-3-methylbenzyl chloride with isopropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like ethanol or methanol and a temperature range of 50-70°C.
Industrial Production Methods
On an industrial scale, the production of (4-Chloro-3-methylphenyl)methylamine can be achieved through continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-methylphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are used in substitution reactions.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Amine derivatives.
Substitution: Azides and nitriles.
Scientific Research Applications
(4-Chloro-3-methylphenyl)methylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of pharmaceutical drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chloro-3-methylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenylamine: Similar structure but lacks the propan-2-yl group.
4-Chloro-3-methylbenzylamine: Similar structure but lacks the isopropylamine moiety.
4-Chloro-3-methylphenylmethylamine: Similar structure but with different substituents.
Uniqueness
(4-Chloro-3-methylphenyl)methylamine is unique due to the presence of both the 4-chloro-3-methylphenyl group and the propan-2-ylamine moiety. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
(4-Chloro-3-methylphenyl)methylamine, commonly referred to as a chlorinated aromatic amine, is an organic compound with a molecular formula of C10H14ClN. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications. This article explores its biological activity, synthesis methods, and potential therapeutic applications, supported by relevant research findings.
Chemical Structure and Properties
The compound contains a chlorinated phenyl group, a methyl group, and a propan-2-yl amine moiety. The presence of the chlorine atom at the para position relative to the methyl group significantly influences its chemical reactivity and biological interactions. The molecular weight of (4-Chloro-3-methylphenyl)methylamine is approximately 197.70 g/mol.
Synthesis Methods
The synthesis of (4-Chloro-3-methylphenyl)methylamine typically involves the reaction of 4-chloro-3-methylbenzyl chloride with isopropylamine. This nucleophilic substitution reaction is facilitated by a base, such as sodium hydroxide, under conditions involving solvents like ethanol or methanol at temperatures between 50-70°C.
Table 1: Synthesis Overview
Step | Reactants | Conditions | Products |
---|---|---|---|
1 | 4-Chloro-3-methylbenzyl chloride + Isopropylamine | Base (NaOH), Ethanol/Methanol, 50-70°C | (4-Chloro-3-methylphenyl)methylamine |
The biological activity of (4-Chloro-3-methylphenyl)methylamine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amine group can act as a nucleophile, while the aromatic rings may participate in electrophilic aromatic substitution reactions. This compound has been studied for its potential roles in modulating neurotransmitter systems and enzyme functions.
Antimicrobial and Antiviral Properties
Research indicates that compounds similar to (4-Chloro-3-methylphenyl)methylamine exhibit antimicrobial and antiviral properties. For instance, studies have shown that chlorinated aromatic amines can inhibit bacterial growth and viral replication through various mechanisms, including disruption of cell membrane integrity and interference with nucleic acid synthesis.
Case Study: Antiviral Activity
A study evaluating the antiviral efficacy of chlorinated phenylamines demonstrated significant inhibition of viral replication in vitro. The mechanism was attributed to the compound's ability to bind to viral proteins, thereby preventing their interaction with host cell receptors.
Applications in Medicinal Chemistry
Given its structural features, (4-Chloro-3-methylphenyl)methylamine has potential applications in drug development targeting central nervous system disorders. Its ability to modulate receptor activity suggests that it could be developed into therapeutic agents for conditions such as anxiety or depression.
Table 2: Potential Applications
Application Area | Description |
---|---|
Medicinal Chemistry | Development of drugs targeting CNS disorders |
Organic Synthesis | Intermediate for synthesizing complex organic compounds |
Biochemical Probes | Studying specific biological pathways |
Properties
Molecular Formula |
C11H16ClN |
---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
N-[(4-chloro-3-methylphenyl)methyl]propan-2-amine |
InChI |
InChI=1S/C11H16ClN/c1-8(2)13-7-10-4-5-11(12)9(3)6-10/h4-6,8,13H,7H2,1-3H3 |
InChI Key |
SNJZFMOYMCQPKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC(C)C)Cl |
Origin of Product |
United States |
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